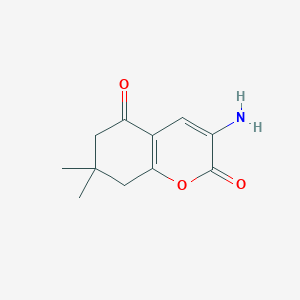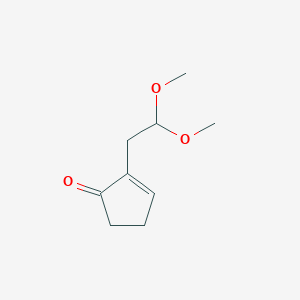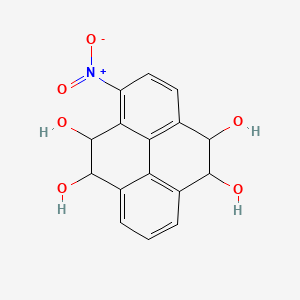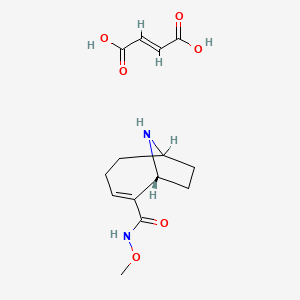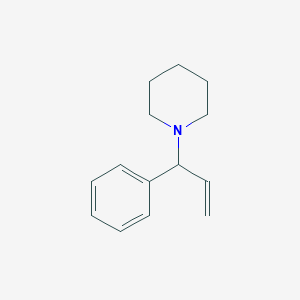
Piperidine, 1-(1-phenyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(1-phenyl-2-propenyl)-, also known as 1-cinnamoylpiperidine, is an organic compound with the molecular formula C₁₄H₁₇NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to the nitrogen atom of the piperidine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperidine, 1-(1-phenyl-2-propenyl)- can be synthesized through various methods. One common approach involves the reaction of piperidine with cinnamaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of pyridine derivatives. The process is carried out under high pressure and temperature, using catalysts such as molybdenum disulfide .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(1-phenyl-2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .
Aplicaciones Científicas De Investigación
Piperidine, 1-(1-phenyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(1-phenyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit protein production, including cytokines and serine-protease inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom but without the phenyl-propenyl group.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 1-(1-phenyl-2-propenyl)- is unique due to its phenyl-propenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit unique biological activities compared to other piperidine derivatives .
Propiedades
Número CAS |
120446-69-7 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1-(1-phenylprop-2-enyl)piperidine |
InChI |
InChI=1S/C14H19N/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15/h2-3,5-6,9-10,14H,1,4,7-8,11-12H2 |
Clave InChI |
LEWMUNHKWOGMOP-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=CC=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


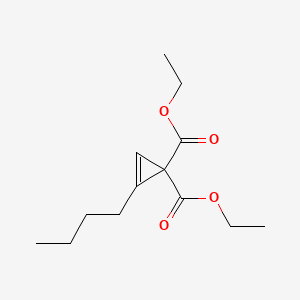
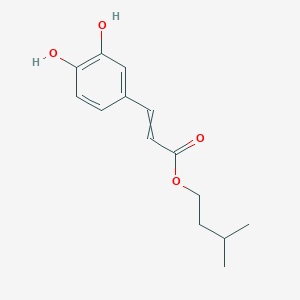
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
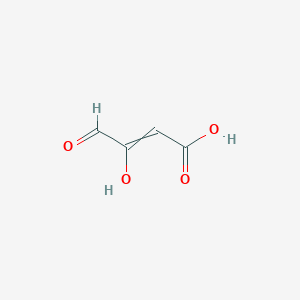
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
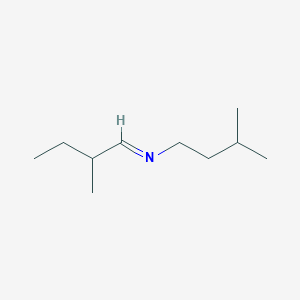

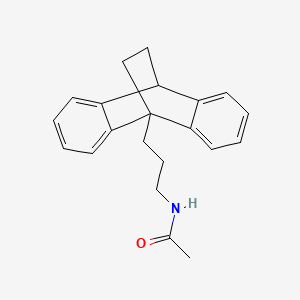
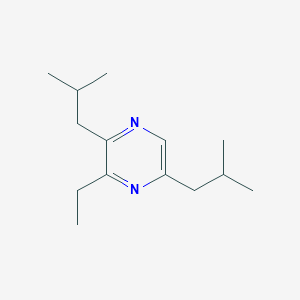
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
